Imidazo[1,2-a]quinolin-1-amine
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Overview
Description
Imidazo[1,2-a]quinolin-1-amine is a heterocyclic compound that belongs to the class of imidazoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinolin-1-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which can be achieved using phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst under visible light . Another approach involves the use of α-amino acids and 2-methyl quinolines under metal-free conditions, mediated by iodine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]quinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The presence of functional groups such as methylsulfanyl allows for oxidation to corresponding sulfones.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially when halogenated derivatives are used as starting materials.
Cyclization: Intramolecular cyclization reactions are common in the synthesis of imidazoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Halogenated derivatives and nucleophiles such as amines or phenols are commonly used in substitution reactions.
Cyclization: Catalysts like iridium and reagents like phenyliodine (III) dicyclohexanecarboxylate are used for cyclization reactions.
Major Products: The major products formed from these reactions include various functionalized imidazoquinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo[1,2-a]quinolin-1-amine involves the modulation of immune responses. Compounds like imiquimod, which are structurally related to imidazoquinolines, activate macrophages and other immune cells by binding to Toll-like receptor 7 (TLR7). This leads to the secretion of pro-inflammatory cytokines such as interferon-α, tumor necrosis factor-α, and interleukin-12, which promote a Th1 immune response .
Comparison with Similar Compounds
Imidazo[1,2-a]quinolin-1-amine can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinoxalines: These compounds also exhibit a wide range of biological activities, including antitumor and anticonvulsant properties.
Imidazo[1,2-a]pyridines: Known for their potential as c-Met inhibitors and anticancer agents.
Imidazo[1,2-a]quinoxalines: Similar in structure and biological activity, often used in the development of antifungal agents.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
94718-74-8 |
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Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
imidazo[1,2-a]quinolin-1-amine |
InChI |
InChI=1S/C11H9N3/c12-10-7-13-11-6-5-8-3-1-2-4-9(8)14(10)11/h1-7H,12H2 |
InChI Key |
LACCDVBDAPOJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC=C(N32)N |
Origin of Product |
United States |
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